(Z)-S-((4-Methyl-9-(((trifluoromethyl)sulfonyl)oxy)-2,3,6,7-tetrahydrobenzo[b]oxonin-2-yl)methyl) ethanethioate
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Overview
Description
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxonin ring, a trifluoromethylsulfonyl group, and an ethanethioic acid ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxonin ring, introduction of the trifluoromethylsulfonyl group, and esterification with ethanethioic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethanethioic acid, S-methyl ester
- Ethanethioic acid, (methylthio)-s-ethyl ester
- Ethanethioic acid, S-propyl ester
Uniqueness
Ethanethioic acid, S-[[(4Z)-2,3,6,7-tetrahydro-4-Methyl-9-[[(trifluoroMethyl)sulfonyl]oxy]-1-benzoxonin-2-yl]Methyl] ester stands out due to its unique combination of a benzoxonin ring and a trifluoromethylsulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H19F3O5S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
S-[[(4Z)-4-methyl-9-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1-benzoxonin-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C17H19F3O5S2/c1-11-4-3-5-13-9-14(25-27(22,23)17(18,19)20)6-7-16(13)24-15(8-11)10-26-12(2)21/h4,6-7,9,15H,3,5,8,10H2,1-2H3/b11-4- |
InChI Key |
RVOMZSKSMGSSND-WCIBSUBMSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(C1)CSC(=O)C |
Origin of Product |
United States |
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